molecular formula ClH4NO B032924 Hydroxylamine-15N hydrochloride CAS No. 40711-48-6

Hydroxylamine-15N hydrochloride

Cat. No.: B032924
CAS No.: 40711-48-6
M. Wt: 70.48 g/mol
InChI Key: WTDHULULXKLSOZ-IEOVAKBOSA-N
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Description

Hydroxylamine-15N hydrochloride is a nitrogen-15 labeled hydrochloride salt of hydroxylamine. It is represented by the chemical formula H₂¹⁵NOH·HCl and has a molecular weight of 70.48 g/mol . This compound is used extensively in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Hydroxylamine-15N hydrochloride, also known as HYDROXYLAMINE HCL (15N), is a nitrogen-15 labeled hydrochloride salt of hydroxylamine It is known to act as a mild reducing agent in various organic and inorganic chemical reactions .

Mode of Action

The specific mode of action of this compound is not well-documented. As a reducing agent, it likely donates electrons to other molecules in the reaction, thereby altering their oxidation state. This can lead to various changes in the target molecules, depending on the specifics of the reaction .

Biochemical Pathways

A study has shown that hydroxylamine can be synthesized from air and water via a plasma-electrochemical cascade pathway . This suggests that the compound may play a role in nitrogen fixation and other nitrogen-related biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reducing agent, it could potentially alter the structure and function of target molecules, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic, suggesting that it can absorb moisture from the environment . Additionally, its melting point is reported to be 155-157 °C (lit.) , indicating that it can be affected by temperature. Other factors such as pH and the presence of other chemicals could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine-15N hydrochloride can be synthesized through the reduction of nitrogen-15 labeled nitric acid or nitrogen-15 labeled nitrous acid. The reduction process typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst like platinum or palladium . The reaction is carried out under controlled conditions to ensure the selective formation of hydroxylamine-15N.

Industrial Production Methods

Industrial production of this compound involves the hydrolysis of nitrogen-15 labeled ketoxime. This process includes the use of catalysts and specific reaction conditions to achieve high yields and purity. The hydrolysis reaction is followed by the separation and purification of the hydroxylamine-15N product .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine-15N hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hydroxylamine-15N hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a reducing agent and in the synthesis of labeled compounds for NMR studies.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Hydroxylamine-15N hydrochloride can be compared with other nitrogen-15 labeled compounds such as:

  • Ammonium-15N chloride
  • Nitrite-15N sodium
  • Nitrate-15N potassium

Uniqueness

This compound is unique due to its specific isotopic labeling, which makes it particularly useful for detailed studies in NMR spectroscopy and other analytical techniques. Its mild reducing properties also distinguish it from other nitrogen-15 labeled compounds .

Properties

InChI

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHULULXKLSOZ-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH2]O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583905
Record name (~15~N)Hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40711-48-6
Record name (~15~N)Hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylamine-15N hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydroxylamine-15N hydrochloride
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Hydroxylamine-15N hydrochloride
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Hydroxylamine-15N hydrochloride
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Hydroxylamine-15N hydrochloride
Reactant of Route 6
Hydroxylamine-15N hydrochloride

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